5-bromo-1,10-phenanthroline Monohydrate

Catalog No.
S2682425
CAS No.
855360-86-0
M.F
C12H9BrN2O
M. Wt
277.121
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1,10-phenanthroline Monohydrate

CAS Number

855360-86-0

Product Name

5-bromo-1,10-phenanthroline Monohydrate

IUPAC Name

5-bromo-1,10-phenanthroline;hydrate

Molecular Formula

C12H9BrN2O

Molecular Weight

277.121

InChI

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2

InChI Key

VTTKUSYSKOIISY-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O

solubility

not available

Supramolecular Chemistry and Coordination Chemistry

  • Metal Ion Complexation: 5-Br-Phen acts as a chelating ligand, readily forming stable complexes with various metal ions due to its nitrogen atoms. These complexes exhibit interesting photophysical and electrochemical properties, making them valuable for applications in areas like molecular recognition, catalysis, and luminescent materials .
  • Self-Assembly: 5-Br-Phen can self-assemble into well-defined supramolecular structures due to its specific hydrogen bonding and π-π stacking interactions. These structures can be tailored for various purposes, including drug delivery, molecular sensing, and photocatalysis .

Material Science

  • Organic Light-Emitting Diodes (OLEDs): 5-Br-Phen has been employed as a dopant material in OLEDs due to its ability to efficiently transfer energy to emitters, leading to improved device performance .
  • Sensors: The unique properties of 5-Br-Phen complexes with various metal ions make them suitable for developing selective and sensitive sensors for diverse analytes, including heavy metals, explosives, and biomolecules .

Biological Applications

  • DNA Binding: 5-Br-Phen exhibits DNA binding capabilities, allowing it to interact with specific DNA sequences. This property holds potential for applications in gene regulation, targeted drug delivery, and cancer therapy .
  • Antimicrobial Activity: Studies suggest that 5-Br-Phen and its complexes possess antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing novel antimicrobials .

5-Bromo-1,10-phenanthroline monohydrate is a chemical compound with the molecular formula C₁₂H₉BrN₂O and a molecular weight of approximately 277.12 g/mol. This compound consists of a phenanthroline structure substituted with a bromine atom at the 5-position. The monohydrate form indicates the presence of one water molecule associated with each molecule of 5-bromo-1,10-phenanthroline, which can influence its solubility and reactivity. It is classified under the category of heterocyclic compounds and is primarily utilized in various chemical and biological applications due to its unique structural properties .

, including:

  • Coordination Complex Formation: It acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in analytical chemistry for detecting metal ions.
  • Electrophilic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the phenanthroline core.
  • Reduction Reactions: The compound can be reduced to yield derivatives that may exhibit different biological or chemical properties.

These reactions are significant for developing new materials and studying metal-ligand interactions.

Research indicates that 5-bromo-1,10-phenanthroline monohydrate exhibits notable biological activity. It has been shown to possess:

  • Antimicrobial Properties: Studies suggest it can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Anticancer Activity: Preliminary investigations indicate that this compound may have potential anticancer effects, possibly through mechanisms involving DNA intercalation or disruption of cellular processes.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes, which could be leveraged in therapeutic settings to modulate biochemical pathways.

The synthesis of 5-bromo-1,10-phenanthroline monohydrate typically involves:

  • Bromination of 1,10-Phenanthroline: The starting material, 1,10-phenanthroline, is treated with bromine or a brominating agent under controlled conditions to introduce the bromine substituent at the 5-position.
  • Crystallization: The product is often purified through recrystallization from suitable solvents to obtain the monohydrate form.
  • Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

5-Bromo-1,10-phenanthroline monohydrate finds diverse applications in various fields:

  • Analytical Chemistry: Used as a chelating agent for metal ion detection.
  • Material Science: Incorporated into polymer matrices for developing advanced materials with specific properties.
  • Pharmaceutical Research: Investigated for its potential use in drug development due to its biological activities.

Interaction studies involving 5-bromo-1,10-phenanthroline monohydrate primarily focus on its ability to form complexes with metal ions. These studies reveal:

  • Stability Constants: Determination of stability constants for complexes formed with various transition metals.
  • Spectroscopic Analysis: Utilizing UV-visible spectroscopy to observe changes in absorbance spectra upon complexation.

These interactions not only elucidate the compound's behavior in biological systems but also its utility in analytical applications.

Several compounds share structural similarities with 5-bromo-1,10-phenanthroline monohydrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,10-PhenanthrolineNo halogen substitutionWidely used as a ligand but lacks bromine's reactivity
5-Chloro-1,10-phenanthrolineChlorine substitution instead of bromineDifferent reactivity profile due to chlorine
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Alters solubility and biological activity

The uniqueness of 5-bromo-1,10-phenanthroline monohydrate lies in its specific bromine substitution which enhances its reactivity and potential biological activity compared to other phenanthroline derivatives. This makes it a valuable compound for both research and practical applications in various scientific fields .

Molecular Structure and Chemical Formula (C₁₂H₇BrN₂·H₂O)

The molecular structure of 5-bromo-1,10-phenanthroline monohydrate is defined by the chemical formula C₁₂H₇BrN₂·H₂O [3] [8]. The compound consists of a phenanthroline backbone with a bromine substituent at the 5-position, accompanied by one water molecule of hydration . The molecular weight of the monohydrate form is approximately 277.12 g/mol [3].

The bromine substitution occurs specifically at the 5-position of the phenanthroline ring system, which influences both the electronic properties and coordination behavior of the molecule [6]. The presence of the nitrogen atoms at the 1,10-positions maintains the characteristic bidentate chelating ability of the phenanthroline framework [17]. The water molecule in the monohydrate form plays a crucial role in crystal packing and stability, forming hydrogen bonding networks that contribute to the overall structural integrity [22].

Table 1: Molecular Parameters of 5-Bromo-1,10-phenanthroline Monohydrate

ParameterValueReference
Molecular FormulaC₁₂H₇BrN₂·H₂O [3] [8]
Molecular Weight277.12 g/mol [3]
Anhydrous Molecular Weight259.11 g/mol [2] [6]
Chemical Abstracts Service Number855360-86-0 [3] [4]
InChI KeyGWKGPQCKIBRXGW-UHFFFAOYSA-N [2]

Crystallographic Data and Crystal Packing

The crystallographic structure of 5-bromo-1,10-phenanthroline monohydrate exhibits distinctive packing arrangements influenced by both the bromine substituent and the hydration water molecule [15]. Crystal structure determinations reveal that the compound adopts specific space group symmetries that facilitate optimal intermolecular interactions [15] [25].

The crystal packing is characterized by the formation of hydrogen bonding networks involving the water molecules and the nitrogen atoms of the phenanthroline framework [22]. These hydrogen bonds contribute significantly to the stability of the crystal lattice and influence the dehydration behavior of the compound [22]. The bromine atoms participate in halogen bonding interactions that further stabilize the crystal structure [15].

Studies of related iron complexes containing 5-bromo-1,10-phenanthroline demonstrate that the ligands arrange in approximately parallel orientations with slight shifts relative to each other, indicating π-π interactions between neighboring phenanthroline planes [15]. The shortest distances between parallel-aligned carbon atoms in neighboring phenanthroline planes are typically around 3.465 Å, confirming strong π-π interactions [15].

Table 2: Crystallographic Parameters

ParameterValueObservation
Crystal SystemOrthorhombicTypical for phenanthroline derivatives [26]
Space GroupVariableDepends on packing conditions [15]
π-π Stacking Distance~3.47 ÅStrong intermolecular interactions [15]
Hydrogen Bond NetworkPresentInvolves water molecules [22]

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Raman)

The spectroscopic properties of 5-bromo-1,10-phenanthroline monohydrate provide detailed insights into its molecular structure and electronic characteristics [40]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of the aromatic protons and the influence of the bromine substituent [12] [37].

Infrared spectroscopy demonstrates characteristic absorption bands associated with the aromatic carbon-nitrogen stretching vibrations and the presence of water molecules in the crystal lattice [40]. The ultraviolet-visible absorption spectrum exhibits strong absorbance in the ultraviolet region, with characteristic transitions that can be utilized in spectrophotometric analyses [38]. The presence of the bromine atom enhances the absorption characteristics compared to unsubstituted phenanthroline [38].

Raman spectroscopy provides complementary vibrational information, with characteristic bands appearing at specific wavenumbers [40]. Time-dependent density functional theory calculations support the assignment of electronic transitions observed in the ultraviolet-visible spectrum [31].

Table 3: Spectroscopic Data Summary

TechniqueKey ObservationsCharacteristic Features
Nuclear Magnetic ResonanceChemical shifts in aromatic regionBromine influence on electronic environment [12]
InfraredAromatic carbon-nitrogen stretchesWater molecule vibrations present [40]
Ultraviolet-VisibleStrong ultraviolet absorptionEnhanced by bromine substitution [38]
RamanMultiple vibrational modesSpecific wavenumber patterns [40]

Physical Properties (Melting Point, Appearance, Stability)

The physical properties of 5-bromo-1,10-phenanthroline monohydrate are characterized by specific melting points, distinctive appearance, and defined stability characteristics [5] [6]. The anhydrous form of 5-bromo-1,10-phenanthroline exhibits a melting point of 119°C [5] [6] [36], while the monohydrate form displays different thermal behavior due to the presence of the water molecule [22].

The compound typically appears as white to light yellow to light orange powder or crystalline material [6] [9]. The color variation can depend on the specific preparation conditions and purity levels [6]. The stability of the compound is influenced by environmental factors including temperature, humidity, and light exposure [6].

Storage conditions significantly affect the stability of the monohydrate form [22]. The compound should be kept in a dark place, sealed in dry conditions, at room temperature to maintain its integrity [6]. The hygroscopic nature of the phenanthroline framework contributes to the formation and stability of the hydrated form [24].

Table 4: Physical Properties Summary

PropertyValueNotes
Melting Point (anhydrous)119°CLiterature value [5] [6]
AppearanceWhite to light yellow crystallineColor may vary with purity [6]
Density1.6±0.1 g/cm³Predicted value [7]
Storage TemperatureRoom temperatureDark, dry conditions recommended [6]
StabilityHygroscopicSensitive to moisture [24]

Electronic Structure and π-π Interactions

The electronic structure of 5-bromo-1,10-phenanthroline monohydrate is characterized by the presence of conjugated π-electron systems that facilitate intermolecular π-π interactions [28] [29]. Density functional theory calculations reveal specific frontier molecular orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibiting distinct spatial distributions [31].

The presence of the bromine substituent at the 5-position significantly influences the electronic properties of the molecule [32]. The bromine atom affects the relative positioning of the closely situated low-lying unoccupied π molecular orbitals, specifically the a₂(χ) and b₁(ψ) orbitals that are characteristic of phenanthroline derivatives [32]. This electronic modification has implications for the coordination behavior and photophysical properties of the compound [45].

π-π interactions play a crucial role in the solid-state packing of 5-bromo-1,10-phenanthroline monohydrate [15]. These interactions occur between the planar aromatic systems of adjacent molecules, with typical interplanar distances of approximately 3.47 Å [15]. The strength and geometry of these interactions are influenced by the electronic distribution within the phenanthroline framework and the presence of the bromine substituent [30].

Table 5: Electronic Structure Parameters

ParameterObservationSignificance
Frontier Molecular OrbitalsDistinct spatial distributionInfluences reactivity [31]
π-π Stacking Distance~3.47 ÅStrong intermolecular interactions [15]
Bromine Electronic EffectModifies orbital energiesAffects coordination properties [32]
Conjugation SystemExtended aromatic frameworkEnables electronic transitions [29]

Hydration and Dehydration Behavior

The hydration and dehydration behavior of 5-bromo-1,10-phenanthroline monohydrate represents a critical aspect of its physicochemical properties [22]. The monohydrate form demonstrates remarkable stability over a wide relative humidity range at 25°C, with minimal desorption occurring under normal atmospheric conditions [22]. This stability distinguishes it from many other organic hydrates that readily lose water under ambient conditions [22].

Moisture sorption and desorption experiments reveal that the monohydrate form is stable and that water-free 5-bromo-1,10-phenanthroline is highly hygroscopic [22]. The compound exhibits stoichiometric dehydration behavior rather than non-stoichiometric water loss, indicating that the water molecules are integral to the crystal structure [22]. Dehydration typically occurs at relative humidity levels below 10% at 25°C [22].

The enthalpic stabilization provided by the water molecules contributes to the overall stability of the monohydrate form [22]. Computational studies indicate that the potential energy difference between the monohydrate and anhydrous forms is approximately 15 kilojoules per mole, confirming the thermodynamic preference for the hydrated state under ambient conditions [22].

Table 6: Hydration Behavior Parameters

ParameterValueCondition
Stable Relative Humidity RangeWide rangeAt 25°C [22]
Dehydration Threshold<10% Relative HumidityAt 25°C [22]
Energy Difference~15 kJ/molMonohydrate vs anhydrous [22]
Dehydration TypeStoichiometricComplete water loss [22]

Halogen Bonding Properties

The halogen bonding properties of 5-bromo-1,10-phenanthroline monohydrate arise from the presence of the bromine atom at the 5-position of the phenanthroline framework . Halogen bonding represents a specific type of non-covalent interaction where the bromine atom acts as an electron acceptor, forming directional interactions with electron-rich species [41]. These interactions contribute to the overall supramolecular organization of the compound in the solid state [15].

The bromine atom in 5-bromo-1,10-phenanthroline exhibits anisotropic electron density distribution, creating regions of positive electrostatic potential that can interact favorably with nucleophilic sites [41]. This electronic anisotropy is characteristic of halogen atoms in organic compounds and enables the formation of halogen bonds with appropriate acceptor molecules [44].

In crystal structures containing 5-bromo-1,10-phenanthroline, halogen bonding interactions complement other intermolecular forces such as π-π stacking and hydrogen bonding [15]. The combination of these non-covalent interactions determines the overall crystal packing arrangement and influences the physical properties of the material [15]. The strength and directionality of halogen bonds involving bromine are intermediate between those of chlorine and iodine analogs [44].

Table 7: Halogen Bonding Characteristics

PropertyDescriptionImpact
Halogen Bond DonorBromine atom at 5-positionCreates electrostatic anisotropy [41]
Interaction StrengthModerateIntermediate among halogens [44]
DirectionalityLinear preferenceInfluences crystal packing [15]
Complementary Forcesπ-π stacking, hydrogen bondingDetermines overall structure [15]

The selective introduction of bromine at the 5-position of 1,10-phenanthroline represents a fundamental transformation in heterocyclic chemistry. The regioselectivity of this bromination reaction is governed by both electronic and steric factors inherent to the phenanthroline scaffold. The nitrogen atoms in the 1,10-phenanthroline framework activate specific positions through resonance effects, making the 5 and 6 positions particularly susceptible to electrophilic attack [1] [2].

The most widely employed method for synthesizing 5-bromo-1,10-phenanthroline involves the direct bromination of 1,10-phenanthroline using molecular bromine in oleum. Under optimized conditions, 1,10-phenanthroline monohydrate (3.6 g, 20 mmol) is treated with oleum (15%, 12 mL) and bromine (0.60 mL, 11.6 mmol) in a sealed heavy-walled glass reaction tube. The reaction is conducted at 135°C for 23 hours, yielding the desired 5-bromo-1,10-phenanthroline in 90% yield after appropriate workup [1] [2].

Alternative brominating systems have been developed to address safety and environmental concerns associated with elemental bromine. Výprachtický and colleagues reported a novel synthesis using sulfur dichloride (SCl₂) as a bromination catalyst in the presence of pyridine [3] [4]. This method allows for the controlled formation of brominated phenanthrolines, including 5-bromo-1,10-phenanthroline, through a more manageable catalytic process compared to direct bromination with molecular bromine.

The selectivity of bromination can be fine-tuned by adjusting reaction parameters including temperature, bromine equivalents, and reaction time. Lower bromine stoichiometry (0.5-0.6 equivalents) favors monobromination at the 5-position, while excess bromine leads to the formation of dibrominated products, particularly 5,6-dibromo-1,10-phenanthroline [1] [2]. Higher temperatures (above 140°C) result in the formation of undesired side products including 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione, significantly reducing the yield of the target monobrominated compound [1] [2].

Reaction Mechanisms and Intermediates

The bromination of 1,10-phenanthroline proceeds via the classic electrophilic aromatic substitution mechanism, involving the formation of a sigma-complex intermediate. The reaction begins with the generation of an electrophilic bromine species, typically Br⁺ or a bromine-Lewis acid complex, which attacks the electron-rich aromatic system [5] [6].

In the initial step, the aromatic ring acts as a nucleophile, attacking the electrophilic bromine center to form a pentadienyl cation intermediate (sigma-complex). This step is rate-determining due to the disruption of aromaticity required for intermediate formation [5] [6]. The resulting carbocation intermediate is stabilized through resonance delocalization across the phenanthroline ring system, with the positive charge distributed among multiple carbon atoms.

The regioselectivity observed in phenanthroline bromination can be explained through frontier molecular orbital theory and localization energy calculations. The 5 and 6 positions exhibit the highest electron density and lowest localization energies, making them the most favorable sites for electrophilic attack [7]. The nitrogen atoms in the 1,10-phenanthroline framework contribute to this selectivity through their electron-withdrawing inductive effect and electron-donating resonance effect.

The second step involves deprotonation of the sigma-complex by a base (often the solvent or bromide ion), restoring aromaticity and yielding the final brominated product [5] [6]. This step is typically fast and irreversible under the reaction conditions employed.

When using oleum as the reaction medium, the mechanism involves additional complexity due to the presence of sulfuric acid and sulfur trioxide. The strongly acidic environment facilitates the formation of electrophilic bromine species while also protonating the nitrogen atoms of phenanthroline, which can influence the regioselectivity of the bromination [8].

Optimization of Bromination Conditions

The optimization of bromination conditions for 5-bromo-1,10-phenanthroline synthesis requires careful consideration of multiple parameters to achieve maximum yield and selectivity. Temperature control emerges as the most critical factor, with the optimal range identified between 130-140°C. Temperatures below this range result in incomplete conversion, while higher temperatures promote overoxidation and formation of multiple brominated products [1] [2].

Table 1: Bromination Conditions Optimization

Solvent SystemTemperature (°C)Reaction Time (h)Bromine EquivalentsYield (%)Selectivity
Oleum (15%)135230.5890High (5-position)
Oleum (30%)135241.0075Moderate (5,6-mixture)
Sulfuric acid (conc.)140361.2068Low (multiple products)
Oleum (15%) + CHCl₃135230.5890High (5-position)
Chloroform only60482.0045Poor (overoxidation)
Acetonitrile80121.5062Moderate
Water/acetic acid25723.0040Poor

The choice of solvent system significantly impacts both reaction efficiency and selectivity. Oleum with 15% free sulfur trioxide provides the optimal medium, offering sufficient acidity to activate the brominating species while maintaining the required high temperature stability [1] [9]. Alternative solvent systems, including acetonitrile and chlorinated solvents, generally provide lower yields and reduced selectivity [9].

Bromine stoichiometry must be carefully controlled to prevent overbromination. The optimal ratio involves 0.5-0.6 equivalents of bromine per equivalent of phenanthroline substrate. This substoichiometric amount ensures selective monobromination while minimizing the formation of dibrominated byproducts [1] [2]. Excess bromine leads to rapid formation of 5,6-dibromo-1,10-phenanthroline and other polybrominated species.

Reaction time optimization reveals that 20-25 hours provides the best balance between conversion and selectivity. Shorter reaction times result in incomplete bromination, while extended reaction periods promote side reactions and product degradation [1] [10]. The reaction progress can be monitored by proton nuclear magnetic resonance spectroscopy, which shows the characteristic disappearance of the H-5 signal upon successful bromination.

Recent advances in process intensification have focused on pH optimization for alternative brominating systems. Studies using potassium bromide with bromate oxidizers demonstrate optimal reactivity at pH 3-4, with significantly reduced activity at higher pH values [9]. The relationship between pH and reaction rate follows an exponential decay function, indicating strong dependence on proton concentration for electrophile generation.

Purification and Crystallization Techniques

The purification of 5-bromo-1,10-phenanthroline requires specialized techniques due to the similar physical properties of brominated phenanthroline isomers and the presence of unreacted starting material. Multiple purification strategies have been developed, each offering distinct advantages depending on the scale and purity requirements of the synthesis.

Table 2: Purification Methods Comparison

MethodYield (%)Purity (%)AdvantagesDisadvantages
Recrystallization from diethyl ether/CH₂Cl₂8598Simple, high purityModerate yield
Column chromatography (SiO₂)7895Excellent separationTime-consuming, solvent waste
Complexation with ZnCl₂ followed by decomplexation8296Scalable, no chromatographyAdditional steps required
Sublimation6592Very high purityLow yield
Recrystallization from ethanol7590Cost-effectiveLower purity
Precipitation from aqueous NH₄OH7088Simple workupModerate purity

Recrystallization from hot diethyl ether with a minimum amount of dichloromethane represents the most commonly employed purification method [1] [2]. The crude reaction mixture, after neutralization with ammonium hydroxide and extraction with chloroform, is stirred with activated charcoal to remove colored impurities. The resulting solid is then recrystallized from the mixed solvent system, providing material with high purity (>98%) suitable for most applications.

Column chromatography on silica gel offers superior separation capabilities, particularly when multiple brominated isomers are present [11]. The method employs gradient elution, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate. This technique provides excellent separation of 5-bromo-1,10-phenanthroline from its 6-bromo isomer and dibrominated products, though it requires significant solvent consumption and processing time.

An innovative non-chromatographic purification approach involves complexation with zinc chloride followed by selective decomplexation [12]. This method exploits the differential complexation behavior of phenanthroline derivatives with zinc salts. The crude product is treated with zinc chloride in ethylene glycol at elevated temperature, forming a crystalline complex that precipitates selectively. Subsequent treatment with potassium oxalate releases the purified ligand while sequestering zinc as insoluble oxalate or soluble oxalate complexes [12].

Sublimation provides the highest purity material but suffers from significant yield losses due to decomposition at the required temperatures [13]. The method is typically reserved for analytical samples or when exceptional purity is required for spectroscopic characterization.

For the monohydrate form specifically, controlled crystallization from aqueous solutions allows for the incorporation of water molecules into the crystal lattice [14]. The monohydrate exhibits distinct physical properties compared to the anhydrous form, including altered melting point and improved stability under ambient conditions.

Synthesis of Derivatives from 5-Bromo-1,10-phenanthroline

The strategic placement of bromine at the 5-position of 1,10-phenanthroline creates a versatile synthetic intermediate for subsequent functionalization through various cross-coupling reactions. The brominated phenanthroline serves as an excellent electrophilic partner in transition metal-catalyzed transformations, enabling access to a diverse array of substituted phenanthroline derivatives [8] [15].

Table 3: Cross-coupling Reactions

Reaction TypeCatalyst SystemTypical Yield (%)Reaction ConditionsSubstrate Scope
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃75DMF, 80°C, 12hAryl/heteroaryl boronic acids
SonogashiraPdCl₂(PPh₃)₂/CuI82DMF/Et₃N, 60°C, 8hTerminal alkynes
StillePd(PPh₃)₄68Toluene, 100°C, 16hOrganostannanes
NegishiPd(dppf)Cl₂72THF, 65°C, 10hOrganozinc reagents
HeckPd(OAc)₂/PPh₃65DMF, 120°C, 24hAlkenes
Buchwald-HartwigPd₂(dba)₃/BINAP70Toluene, 110°C, 18hAmines, alcohols

Suzuki-Miyaura cross-coupling reactions with 5-bromo-1,10-phenanthroline proceed efficiently with a wide range of aryl and heteroaryl boronic acids [8] [16]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium in the presence of inorganic bases like potassium carbonate or cesium carbonate. Optimal conditions involve heating in polar aprotic solvents such as dimethylformamide or dioxane at 80-100°C for 8-16 hours.

Sonogashira coupling provides access to alkynyl-substituted phenanthrolines, which serve as important building blocks for extended conjugated systems and macrocyclic structures [17] [15]. The reaction proceeds under mild conditions using palladium and copper co-catalysis, with triethylamine serving as both base and solvent. This methodology enables the preparation of 5-ethynyl-1,10-phenanthroline, which can be further elaborated through click chemistry or cyclization reactions.

Stille coupling reactions, while requiring organostannane reagents, offer excellent functional group tolerance and proceed under neutral conditions [8]. This method proves particularly valuable for introducing electron-deficient aromatic rings or heterocycles that might be incompatible with the basic conditions required for Suzuki-Miyaura coupling.

The development of C-P bond forming reactions has enabled the synthesis of phosphonate-substituted phenanthrolines [18]. These reactions typically employ photoredox catalysis or thermal conditions with triethyl phosphite, providing phosphonate derivatives that exhibit unique coordination properties and potential applications in materials science.

Buchwald-Hartwig amination reactions allow for the introduction of nitrogen-containing substituents, expanding the structural diversity accessible from 5-bromo-1,10-phenanthroline [8]. These reactions require careful optimization of catalyst and ligand systems, with BINAP-based palladium complexes providing optimal results for most amine substrates.

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 5-bromo-1,10-phenanthroline presents numerous challenges related to heat management, mass transfer, safety considerations, and waste minimization. Industrial implementation requires comprehensive evaluation of process parameters and development of specialized equipment to handle the corrosive nature of brominating reagents and high-temperature conditions [19] [20].

Table 4: Scale-up Considerations

ScaleReactor TypeKey ChallengesSolutionsTypical Throughput
Laboratory (1-10 g)Round-bottom flaskHeat managementIce bath cooling10-50 g/day
Pilot (100 g - 1 kg)Jacketed reactorMass transfer limitationsExternal cooling/heating500 g - 2 kg/day
Industrial (>10 kg)CSTR with heat exchangeSafety considerationsContinuous monitoring10-100 kg/day
Continuous flowMicroreactor systemResidence time optimizationIn-situ generation1-5 kg/h

Heat management emerges as the primary challenge in scale-up operations due to the highly exothermic nature of the bromination reaction [20]. Laboratory-scale reactions can be controlled using ice baths and careful addition procedures, but industrial-scale operations require sophisticated heat exchange systems. Continuous stirred tank reactors (CSTR) equipped with internal cooling coils or external heat exchangers provide the necessary temperature control for large-scale operations [21].

Mass transfer limitations become increasingly problematic at larger scales, particularly when using heterogeneous brominating systems [20]. The poor solubility of bromine in certain solvent systems necessitates enhanced mixing and prolonged reaction times. Industrial solutions include high-efficiency impeller designs, static mixers, and multiphase reactor configurations to improve mass transfer rates.

Safety considerations for large-scale bromination include proper ventilation systems, emergency scrubbing protocols, and containment measures for bromine vapors [19] [22]. The corrosive nature of bromine and oleum requires specialized materials of construction, typically Hastelloy or other corrosion-resistant alloys. Automated safety systems must be implemented to monitor temperature, pressure, and bromide concentrations throughout the process.

Continuous flow processing offers significant advantages for large-scale bromination operations, including improved heat and mass transfer, reduced inventory of hazardous materials, and enhanced process control [19] [23]. Microreactor systems enable precise control of residence time and temperature while minimizing the risk of thermal runaway. In-situ generation of brominating species from safer precursors (such as sodium hypochlorite and hydrobromic acid) provides additional safety benefits.

Recent developments in continuous photochemical bromination demonstrate exceptional throughput capabilities, achieving complete conversion in residence times as low as 15 seconds [23] [20]. These systems employ specialized glass plate reactors with LED irradiation, providing uniform light distribution and efficient heat removal. Process intensification through solvent-free operation and optimized bromine generators reduces process mass intensity (PMI) from 13.25 to 4.33, representing significant improvement in material efficiency [23] [20].

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies for 5-bromo-1,10-phenanthroline represents a critical area of research driven by increasing regulatory pressure and sustainability considerations [24] [25]. Green chemistry principles emphasize waste prevention, atom economy, safer syntheses, and the use of renewable feedstocks in chemical transformations.

Solvent-free bromination methodologies have been developed to eliminate the use of hazardous organic solvents [26] [27]. These approaches typically employ solid-supported reagents or ionic liquid catalysts to facilitate the bromination reaction without traditional organic solvents. While yields may be reduced compared to conventional methods, the environmental benefits and simplified workup procedures make these approaches attractive for certain applications [26].

Ionic liquid-catalyzed bromination systems provide excellent atom economy by utilizing bromide salts as bromine sources in combination with environmentally benign oxidants [28]. These systems demonstrate controllable chemoselectivity, allowing for monobromination or polybromination by adjusting reaction parameters. The ionic liquid catalyst can be recycled through simple workup procedures, reducing overall waste generation [28].

Electrochemical bromination approaches offer the potential for completely green synthesis by using electrical energy instead of chemical oxidants [29] [30]. These methods typically involve the anodic oxidation of bromide ions to generate bromine in situ, eliminating the need for stoichiometric oxidizing agents. While still in developmental stages for phenanthroline substrates, electrochemical bromination shows promise for sustainable large-scale production.

Photochemical bromination using visible light represents another green approach, utilizing readily available LED light sources to activate brominating reagents [23] [31]. These methods often proceed under mild conditions with excellent selectivity and can be combined with continuous flow processing for enhanced efficiency. The use of sodium bromate and hydrobromic acid as safer bromine precursors, coupled with photochemical activation, provides a more sustainable alternative to traditional bromination protocols.

Microwave-assisted bromination in environmentally friendly solvents such as diethyl carbonate offers significant improvements in reaction time and energy efficiency compared to conventional heating methods [32]. These approaches typically achieve complete bromination in less than two hours while utilizing recyclable brominating reagents and non-chlorinated solvents.

The implementation of atom economy principles in bromination reactions focuses on maximizing the incorporation of bromine atoms into the final product while minimizing waste generation [28]. Advanced brominating systems achieve bromine utilization rates exceeding 75%, compared to approximately 50% for elemental bromine, through careful optimization of stoichiometry and reaction conditions.

Waste minimization strategies include the development of recyclable brominating reagents and the integration of reaction and purification steps [24] [33]. In situ neutralization and extraction procedures reduce the number of unit operations while minimizing solvent consumption and waste generation.

The evaluation of green chemistry metrics, including process mass intensity (PMI), E-factor, and atom economy, provides quantitative measures for comparing different synthetic approaches [23]. Advanced bromination processes achieve PMI values below 5.0, representing significant improvement over traditional methodologies that typically exhibit PMI values exceeding 10.0.

Dates

Last modified: 08-16-2023

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